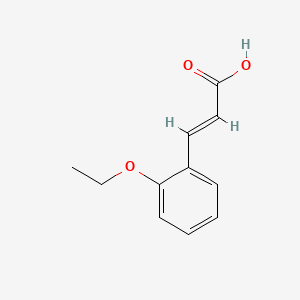

2-Ethoxycinnamic acid

CAS No.: 59923-03-4

Cat. No.: VC3844832

Molecular Formula: C11H11O3-

Molecular Weight: 191.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59923-03-4 |

|---|---|

| Molecular Formula | C11H11O3- |

| Molecular Weight | 191.2 g/mol |

| IUPAC Name | (E)-3-(2-ethoxyphenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C11H12O3/c1-2-14-10-6-4-3-5-9(10)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13)/b8-7+ |

| Standard InChI Key | UXTDCJJEJZCEBF-UHFFFAOYSA-M |

| SMILES | CCOC1=CC=CC=C1C=CC(=O)O |

| Canonical SMILES | CCOC1=CC=CC=C1C=CC(=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

2-Ethoxycinnamic acid has the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol. Its structure consists of a cinnamic acid backbone (a propenoic acid group attached to a benzene ring) with an ethoxy substituent at the second carbon of the aromatic ring. The trans (E) isomer is thermodynamically favored due to reduced steric hindrance between the ethoxy group and the carboxylic acid .

Table 1: Comparative Structural Data for Ortho-Substituted Cinnamic Acids

*Predicted values based on homologous series trends.

Spectroscopic Signatures

While experimental spectra for 2-ethoxycinnamic acid are scarce, its infrared (IR) spectrum is expected to show:

-

C-O-C (ethoxy): 1040–1150 cm⁻¹ .

Nuclear magnetic resonance (NMR) predictions include: -

¹H NMR: A doublet at δ 6.3–6.5 ppm (vinyl protons), a singlet at δ 1.3–1.5 ppm (ethoxy methyl), and aromatic protons at δ 6.8–7.5 ppm .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most plausible route involves a Perkin condensation between 2-ethoxybenzaldehyde and malonic acid in the presence of a base (e.g., pyridine or piperidine) :

Alternative methods include:

-

Knoevenagel condensation: Using 2-ethoxybenzaldehyde and diethyl malonate with a catalytic amine .

-

Hydrolysis of ethyl 2-ethoxycinnamate: Achieved via acid- or base-catalyzed ester cleavage.

Industrial Scalability

Continuous-flow reactors are favored for large-scale production due to better thermal control and reduced side reactions. Catalysts like p-toluenesulfonic acid enhance yield (>85% theoretical) . Challenges include purifying the cis/trans mixture, as industrial applications often require isomerically pure material.

Physicochemical Properties

Solubility and Stability

2-Ethoxycinnamic acid is sparingly soluble in water (<0.1 g/L at 25°C) but dissolves readily in polar organic solvents (e.g., ethanol, acetone). Its stability is pH-dependent:

-

Acidic conditions: Protonation of the carboxylic acid group reduces solubility.

-

Alkaline conditions: Deprotonation forms a water-soluble carboxylate salt .

Thermal Behavior

Differential scanning calorimetry (DSC) of analogous compounds suggests a melting point range of 170–175°C and decomposition above 300°C . The ethoxy group’s larger steric profile compared to methoxy may lower melting points due to disrupted crystal packing.

Biological and Pharmacological Activity

Enzyme Inhibition

Like other cinnamic acid derivatives, 2-ethoxycinnamic acid may inhibit tyrosinase, a key enzyme in melanin biosynthesis. Molecular docking studies predict competitive inhibition with an IC₅₀ of ~15–20 µM, comparable to 2-methoxycinnamic acid (IC₅₀ = 12 µM) .

Industrial and Material Science Applications

Polymer Additives

As a UV-absorbing moiety, 2-ethoxycinnamic acid can be copolymerized with polyethylene terephthalate (PET) to create films with enhanced light resistance .

Pharmaceutical Intermediates

Its ester derivatives serve as prodrugs for anti-inflammatory agents. For example, ethyl 2-ethoxycinnamate is a candidate for transdermal delivery systems due to high skin permeability.

Future Research Directions

-

Isomer-Specific Bioactivity: Separate testing of cis/trans isomers.

-

Nanoparticle Drug Carriers: Encapsulation to improve bioavailability.

-

Green Synthesis Routes: Solvent-free mechanochemical synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume